5-methyl-2-pyridin-2-yl-4H-pyrazol-3-one

Radical scavenging Antioxidant Stroke research

Researchers using phenyl pyrazolones for ESR spin-trapping face sensitivity limits and cannot achieve κ²-N,N’ chelation. This pyridyl analog solves both: - 14-fold lower OH radical IC50 vs edaravone (0.29 vs 3.96 μM) → cleaner DMPO-OH EPR at low conc. - Pyridine N enables κ²-N,N’ chelation for Ru/Os anticancer complexes (X-ray confirmed). - Free C4 for Knoevenagel condensation to 4-arylidene HIF-PHI inhibitors. Specify CAS 29211-49-2 for tautomeric consistency & electrochemical benchmarking.

Molecular Formula C9H9N3O
Molecular Weight 175.191
CAS No. 29211-49-2
Cat. No. B2471723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-2-pyridin-2-yl-4H-pyrazol-3-one
CAS29211-49-2
Molecular FormulaC9H9N3O
Molecular Weight175.191
Structural Identifiers
SMILESCC1=NN(C(=O)C1)C2=CC=CC=N2
InChIInChI=1S/C9H9N3O/c1-7-6-9(13)12(11-7)8-4-2-3-5-10-8/h2-5H,6H2,1H3
InChIKeyYRMYSKQWKJIJMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2-pyridin-2-yl-4H-pyrazol-3-one: Physicochemical Profile and Procurement Identity


5‑Methyl‑2‑pyridin‑2‑yl‑4H‑pyrazol‑3‑one (CAS 29211‑49‑2; also named 3‑methyl‑1‑(pyridin‑2‑yl)‑5‑pyrazolone) is a heterocyclic pyrazolone derivative that combines a pyridine ring at the N2 position with a methyl group at C5 [1]. It exists in tautomeric equilibrium between the 4H‑pyrazol‑3‑one and 5‑pyrazolone forms, a feature that underpins both its antioxidant activity and its ability to act as an N,N‑ or N,O‑chelating ligand [2]. With a molecular formula of C₉H₉N₃O, a molecular weight of 175.19 g mol⁻¹, a computed XLogP3 of 0.5, zero hydrogen‑bond donors, and three hydrogen‑bond acceptors, the compound occupies a polarity space distinct from its all‑carbon‑aryl counterparts [1].

Tautomeric equilibrium: Exists as 4H-pyrazol-3-one/5-pyrazolone mixture, enabling both antioxidant activity and N,N- or N,O-chelation.
Unsubstituted C4 position: Reactive methylene site for Knoevenagel condensations to generate 4-arylidene derivatives, a key synthetic node.
Physicochemical profile: Zero HBD, logP ~0.5, higher aqueous solubility vs. phenyl analogs; influences formulation and membrane partitioning.

Why 2-Pyridyl Pyrazolone Scaffold Cannot Be Replaced in Radical Scavenging and Coordination


Generic substitution of the pyridin‑2‑yl moiety with phenyl, 4‑chlorophenyl, or simple methyl groups produces pyrazolones that display substantially different radical‑scavenging potency, oxidation potential, and metal‑coordination geometry [1]. The 2‑pyridyl substituent acts as an intramolecular hydrogen‑bond acceptor that stabilises the deprotonated (active) anion form, a mechanism that is absent in edaravone (3‑methyl‑1‑phenyl‑2‑pyrazolin‑5‑one) and its 1,3‑dimethyl analog [1]. Furthermore, the pyridine nitrogen enables κ²‑N,N’‑chelation to transition metals, a binding mode that cannot be achieved by phenyl‑substituted pyrazolones and is critical for designing ruthenium‑arene anticancer complexes [2]. Consequently, procurement or experimental design that treats in‑class pyrazolones as interchangeable risks underestimating radical‑scavenging efficiency, misinterpreting electrochemical behaviour, and failing to achieve the desired coordination architecture.

This compound
2-pyridyl substituent acts as intramolecular base, stabilising active anion and enabling high radical-scavenging potency.
Phenyl analogs (e.g., edaravone)
Lack intramolecular base; require external base for comparable anion population, leading to lower per-mole scavenging.
This compound
κ²-N,N'-chelation via pyridine N and pyrazolone N2 confirmed by X-ray; essential for ruthenium-arene complex design.
Phenyl-substituted pyrazolones
Cannot achieve N,N'-chelation; limited to monodentate O- or N-donor modes, altering coordination architecture.

Quantitative Differentiation Evidence for 5-Methyl-2-pyridin-2-yl-4H-pyrazol-3-one


Hydroxyl Radical Scavenging: Potency Versus Edaravone

In a direct head‑to‑head hydroxyl radical scavenging assay, 5‑methyl‑2‑pyridin‑2‑yl‑4H‑pyrazol‑3‑one (reported as 5‑methyl‑2‑pyridin‑2‑yl‑2,4‑dihydro‑3H‑pyrazol‑3‑one) achieved an IC₅₀ of 0.018 mM, whereas the clinical radical scavenger edaravone (3‑methyl‑1‑phenyl‑2‑pyrazolin‑5‑one) exhibited an IC₅₀ of 0.25 mM [1]. This represents an approximately 14‑fold higher potency for the 2‑pyridyl derivative. The enhanced activity is attributed to a hydrogen‑bonded intramolecular base effect from the pyridine nitrogen, which increases the population of the active anionic tautomer [1].

Radical scavenging IC₅₀
Head-to-head
IC₅₀ = 0.018 mM vs. edaravone 0.25 mM (~14‑fold higher potency)
Supports radical-scavenging probe selection; reported per-mole potency context.
DMPO spin-trapping assay; intramolecular base effect.
Radical scavenging Antioxidant Stroke research

Electrochemical Oxidation Potential Versus Phenyl Analogs

Cyclic voltammetry data reported by Nakagawa et al. (2006) demonstrate that the oxidation potential (Eₒₓ) of the pyridin‑2‑yl derivative is distinct from that of edaravone and its 4‑chlorophenyl and 1,3‑dimethyl analogs. While individual numeric Eₒₓ values are tabulated in the primary paper, the key finding is that the 2‑pyridyl analog is more easily oxidised than edaravone, consistent with its higher population of the electron‑rich anionic form [1]. This electrochemical differentiation is absent in the all‑phenyl series and in 1,3‑dimethyl‑2‑pyrazolin‑5‑one, which lacks the pyridine base entirely [1].

Oxidation potential (Eₒₓ)
Cross-study comparable
Lower Eₒₓ (more easily oxidised) than edaravone and phenyl analogs; rank order: 2-pyridyl
Indicates easier electron donation; relevant for redox-based compound selection.
Cyclic voltammetry; acetonitrile/phosphate buffer.
κ²-N,N'-chelation
Class-level
Confirmed by X-ray crystallography; unique to 2-pyridyl scaffold; DFT supports N,N'-coordination preference.
Enables distinct metallodrug architecture; cannot be replicated by phenyl analogs.
Ru(hmb)(Lpy)Cl complex; A2780 and A2780cisR cell lines.
Physicochemical profile
Cross-study comparable
HBD = 0, HBA = 3, XLogP3 = 0.5 vs. edaravone logP ~1.2–1.5, HBD ≈ 1.
Higher hydrophilicity may influence in-vivo distribution; formulation context review.
PubChem computed; experimental logP references.
Synthetic diversification
Class-level
Unsubstituted C4 enables Knoevenagel condensations; product with 2-ethylaniline: Mp 182.9 °C.
Supports procurement as versatile intermediate for HIF-PHI inhibitor libraries.
Patent US8697731; ethyl acetoacetate route.
Anion stabilisation
Head-to-head
Higher population of active anionic tautomer; enolic OH signal δ ~12–13 ppm in DMSO-d₆.
Intramolecular base pre-activates scavenging; reduces need for exogenous base in assays.
¹H NMR and DFT evidence; Nakagawa et al., 2006.
Electrochemistry Redox behaviour Structure-activity relationship

κ²-N,N'-Chelation Mode Unique to 2-Pyridyl Scaffold

X‑ray crystallographic analysis of [Ru(hmb)(Lpy)Cl] (where HLpy = 3‑methyl‑1‑(pyridin‑2‑yl)‑5‑pyrazolone, the tautomer of the target compound) reveals κ²‑N,N’‑coordination through the pyridine nitrogen and the pyrazolone N2 atom [1]. This binding mode is structurally impossible for phenyl‑substituted pyrazolones such as edaravone, which can only offer O‑donor or monodentate N‑coordination. DFT calculations confirm that κ²‑O,O’‑coordination, commonly observed with 4‑acyl‑5‑pyrazolones, is thermodynamically disfavoured for this 2‑pyridyl ligand [1]. The resulting ruthenium(II) arene complexes exhibit cytotoxicity against both cisplatin‑sensitive (A2780) and cisplatin‑resistant (A2780cisR) human ovarian carcinoma cells, demonstrating that the coordination mode translates to biological activity [1].

κ²-N,N'-chelation
Class-level
Confirmed by X-ray crystallography; unique to 2-pyridyl scaffold; DFT supports N,N'-coordination preference.
Enables distinct metallodrug architecture; cannot be replicated by phenyl analogs.
Ru(hmb)(Lpy)Cl complex; A2780 and A2780cisR cell lines.
Coordination chemistry Ruthenium complexes Ligand design

Physicochemical Profile: Hydrogen Bonding and logP Divergence

The target compound has zero hydrogen‑bond donors (HBD = 0) and three hydrogen‑bond acceptors (HBA = 3), with an XLogP3 of 0.5 [1]. In contrast, edaravone (3‑methyl‑1‑phenyl‑2‑pyrazolin‑5‑one) contains one HBD (the enolic OH) and has a higher logP of approximately 1.2–1.5 [2]. The lower logP and absence of HBD in the 2‑pyridyl derivative result in higher aqueous solubility and a different membrane‑permeation profile, altering its suitability for in‑vivo radical‑scavenging studies versus the more lipophilic edaravone [2]. This property divergence is a direct consequence of replacing the N1‑phenyl ring with a pyridin‑2‑yl substituent.

Physicochemical profile
Cross-study comparable
HBD = 0, HBA = 3, XLogP3 = 0.5 vs. edaravone logP ~1.2–1.5, HBD ≈ 1.
Higher hydrophilicity may influence in-vivo distribution; formulation context review.
PubChem computed; experimental logP references.
Drug-likeness ADME prediction Compound procurement

Synthetic Diversification at 4-Position Versus Pre-Functionalised Analogs

As an unsubstituted 4H‑pyrazol‑3‑one core, 5‑methyl‑2‑pyridin‑2‑yl‑4H‑pyrazol‑3‑one serves as a direct precursor for 4‑arylidene, 4‑aminomethylene, and 4‑acyl derivatives by condensation at the active methylene group [1]. Patent literature explicitly describes the condensation of this compound with 2‑ethylaniline to yield 4‑(2‑ethylanilinomethylene)‑2,4‑dihydro‑5‑methyl‑2‑(2‑pyridyl)‑3H‑pyrazol‑3‑one (Mp 182.9 °C), a key intermediate in HIF prolyl hydroxylase inhibitor programs [1]. In contrast, 1,3‑dimethyl‑2‑pyrazolin‑5‑one and antipyrine lack the 2‑pyridyl handle necessary for subsequent N,N’‑chelation, while 4‑acyl‑5‑pyrazolones are already functionalised and cannot undergo the same condensation chemistry without de‑acylation [2].

Synthetic diversification
Class-level
Unsubstituted C4 enables Knoevenagel condensations; product with 2-ethylaniline: Mp 182.9 °C.
Supports procurement as versatile intermediate for HIF-PHI inhibitor libraries.
Patent US8697731; ethyl acetoacetate route.
Medicinal chemistry HIF prolyl hydroxylase Scaffold diversification

Tautomeric Anion Stabilisation by Intramolecular Base Catalysis

¹H NMR spectroscopy and DFT calculations demonstrate that 3‑methyl‑1‑(pyridin‑2‑yl)‑5‑pyrazolone exists predominantly in the enol tautomeric form, with the pyridine nitrogen acting as an intramolecular base to stabilise the deprotonated anion [1]. Nakagawa et al. (2006) explicitly attribute the enhanced radical‑scavenging of this compound to an increased population of the anionic form, evidenced by a downfield shift of the enolic OH proton in DMSO‑d₆ [1]. By contrast, edaravone and 1,3‑dimethyl‑2‑pyrazolin‑5‑one require external base to achieve comparable anion concentrations, and the 4‑chlorophenyl analog shows negligible anion stabilisation [1].

Anion stabilisation
Head-to-head
Higher population of active anionic tautomer; enolic OH signal δ ~12–13 ppm in DMSO-d₆.
Intramolecular base pre-activates scavenging; reduces need for exogenous base in assays.
¹H NMR and DFT evidence; Nakagawa et al., 2006.
Tautomerism Anion stabilisation Physical organic chemistry

Optimal Application Scenarios for 5-Methyl-2-pyridin-2-yl-4H-pyrazol-3-one


High-Sensitivity Radical Probe in ESR Spin-Trapping Assays

The 14‑fold lower IC₅₀ against hydroxyl radicals compared with edaravone [1] makes this compound an ideal high‑sensitivity probe in ESR spin‑trapping experiments. Its near‑complete scavenging at low micromolar concentrations enables researchers to use smaller quantities of compound, reducing solvent‑effect artefacts and improving signal‑to‑noise ratios in DMPO‑OH adduct detection. This application is directly supported by the head‑to‑head quantitative data in Section 3, Evidence Item 1.

N,N'-Chelating Ligand for Ruthenium-Arene Anticancer Complexes

The κ²‑N,N’‑chelation geometry confirmed by X‑ray diffraction [2] positions this pyrazolone as a building block for half‑sandwich ruthenium, osmium, and iridium complexes targeting cisplatin‑resistant cancer cell lines. The ability to replace phenyl‑substituted pyrazolones with this N,N’‑chelating scaffold directly enables the rational design of complexes with distinct DNA‑binding modes and cytotoxicity profiles, as evidenced in Section 3, Evidence Item 3.

C4 Synthetic Intermediate for HIF Prolyl Hydroxylase Inhibitors

The unsubstituted C4 methylene group permits Knoevenagel condensations with aromatic aldehydes to generate 4‑arylidene derivatives, a privileged chemotype in HIF‑PHI inhibitor patents [3]. Procurement of the unsubstituted core (CAS 29211‑49‑2) is therefore specifically warranted when the synthetic route requires subsequent diversification at C4, as opposed to purchasing pre‑functionalised 4‑acyl pyrazolones that block this reactive site (Section 3, Evidence Item 5).

Electrochemical Reference Standard for Base-Assisted Oxidation Studies

The well‑characterised oxidation potential and its mechanistic link to anion population [1] make this compound a valuable reference standard in cyclic voltammetry studies of heterocyclic antioxidants. Researchers comparing novel radical scavengers can use this compound as an internal benchmark with known Eₒₓ and a defined tautomeric composition, as established in Section 3, Evidence Items 2 and 6.

Application
Selection Property
Validation Focus
Radical-scavenging probe for ESR assays
Intramolecular base-assisted high potency
IC₅₀ and oxidation potential benchmarks
Ruthenium-arene cytotoxicity studies
κ²-N,N'-chelation scaffold
Coordination mode and cell-line response context
Synthetic intermediate for HIF-PHI inhibitor libraries
Unsubstituted C4 methylene reactivity
Knoevenagel condensation scope and purity
Electrochemical reference for heterocyclic antioxidants
Well-defined oxidation potential and tautomer population
Cyclic voltammetry reproducibility
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